![molecular formula C16H8N6O8S2 B186400 2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine CAS No. 73768-66-8](/img/structure/B186400.png)
2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine (DNPS-pyrimidine) is a chemical compound that has been widely used in scientific research due to its unique properties. The compound is a member of the pyrimidine family, which is a group of organic compounds that are essential for life processes. DNPS-pyrimidine has been used in many research applications, including as a tool to study enzyme kinetics and protein interactions.
作用机制
DNPS-pyrimidine works by binding to the sulfhydryl group of enzymes, which results in the inhibition of enzyme activity. The compound is a competitive inhibitor, meaning that it competes with the substrate for binding to the active site of the enzyme. Once bound, DNPS-pyrimidine prevents the enzyme from functioning properly, which can be used to study the kinetics of enzyme reactions.
生化和生理效应
DNPS-pyrimidine has been shown to have a range of biochemical and physiological effects. The compound has been found to inhibit the activity of a range of sulfhydryl enzymes, including glutathione reductase, which is involved in the detoxification of reactive oxygen species. DNPS-pyrimidine has also been shown to induce oxidative stress in cells, which can lead to cell death.
实验室实验的优点和局限性
DNPS-pyrimidine has several advantages for use in lab experiments. The compound is highly soluble in organic solvents, which makes it easy to work with in the lab. The synthesis method is relatively simple, and the compound is readily available from chemical suppliers. However, there are also some limitations to using DNPS-pyrimidine in lab experiments. The compound is highly toxic and should be handled with care. In addition, the compound has a short half-life, which means that experiments must be conducted quickly before the compound degrades.
未来方向
There are many potential future directions for research involving DNPS-pyrimidine. One area of interest is the development of new inhibitors based on the structure of DNPS-pyrimidine. These inhibitors could be used to target specific sulfhydryl enzymes, which could have therapeutic applications in diseases such as cancer and Alzheimer's disease. Another area of interest is the use of DNPS-pyrimidine in combination with other compounds to enhance its efficacy. Finally, there is also interest in using DNPS-pyrimidine as a tool to study the role of sulfhydryl enzymes in various biological processes.
合成方法
DNPS-pyrimidine is synthesized by reacting 2,4-dinitrophenylhydrazine with pyrimidine-2-thiol in the presence of a catalyst. The reaction yields a yellow crystalline compound that is highly soluble in organic solvents. The synthesis method is relatively simple and can be performed in a standard laboratory setting.
科学研究应用
DNPS-pyrimidine has been used in many scientific research applications, including as a tool to study enzyme kinetics and protein interactions. The compound is a potent inhibitor of sulfhydryl enzymes, which are enzymes that contain a sulfur atom in their active site. DNPS-pyrimidine binds to the sulfur atom, preventing the enzyme from functioning properly. This inhibition can be used to study the kinetics of enzyme reactions and to identify the active site of the enzyme.
属性
CAS 编号 |
73768-66-8 |
|---|---|
产品名称 |
2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine |
分子式 |
C16H8N6O8S2 |
分子量 |
476.4 g/mol |
IUPAC 名称 |
2,4-bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine |
InChI |
InChI=1S/C16H8N6O8S2/c23-19(24)9-1-3-13(11(7-9)21(27)28)31-15-5-6-17-16(18-15)32-14-4-2-10(20(25)26)8-12(14)22(29)30/h1-8H |
InChI 键 |
ZEYAWBLUHWFOLC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC(=NC=C2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC(=NC=C2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
其他 CAS 编号 |
73768-66-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



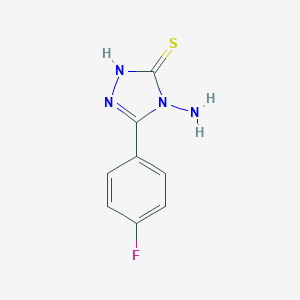
![7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B186320.png)
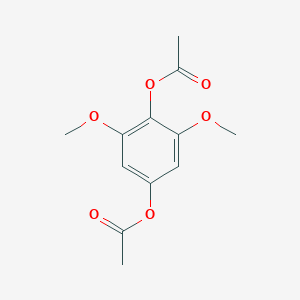
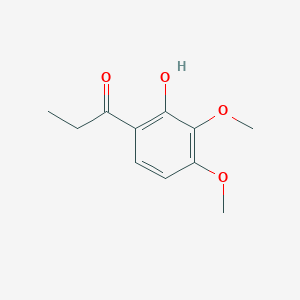
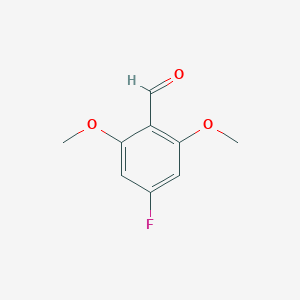
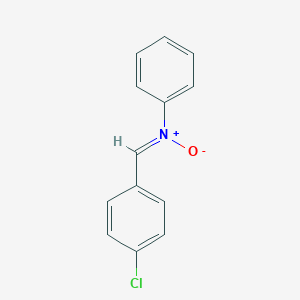
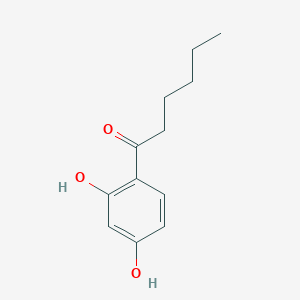
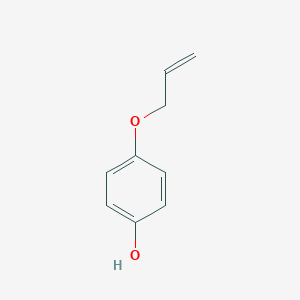
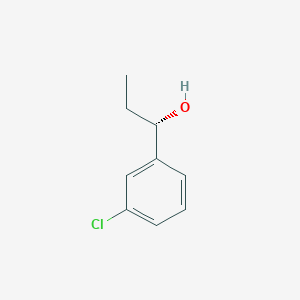
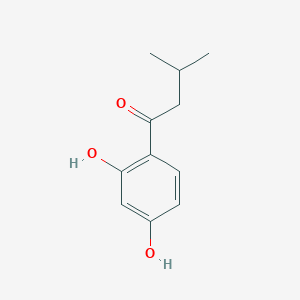
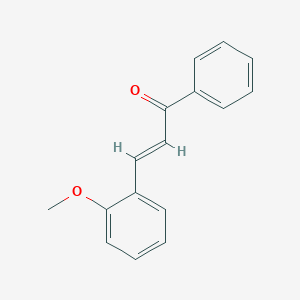
![11-Methyldibenzo[a,c]phenazine](/img/structure/B186336.png)
![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)
![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)